4,5-Dimethoxy-2-methylbenzoyl chloride
Description
Contextual Significance within Substituted Benzoyl Chloride Derivatives
Substituted benzoyl chlorides are a well-established class of reagents in organic chemistry, prized for their ability to introduce the benzoyl group into a wide array of molecules through acylation reactions. google.comncert.nic.in The reactivity and selectivity of these compounds are profoundly influenced by the nature and position of the substituents on the benzene (B151609) ring. researchgate.net In the case of 4,5-Dimethoxy-2-methylbenzoyl chloride, the two methoxy (B1213986) groups at the 4- and 5-positions act as strong electron-donating groups through resonance, which can modulate the reactivity of the acyl chloride function. smolecule.com The methyl group at the 2-position introduces steric hindrance around the reactive center, which can influence the regioselectivity of its reactions. This combination of electronic and steric effects distinguishes it from simpler benzoyl chlorides and allows for its application in specialized synthetic strategies where fine-tuning of reactivity is paramount. Its role as a precursor to more complex molecules underscores its importance as a valuable intermediate in multi-step synthetic sequences.
Historical Trajectory of its Synthesis and Research Utility
The development of synthetic methodologies for substituted benzoyl chlorides has a rich history, evolving from early chlorination methods of benzoic acids to more sophisticated and milder procedures. chemicalbook.com The synthesis of this compound is intrinsically linked to the development of methods for the preparation of its precursor, 4,5-dimethoxy-2-methylbenzoic acid. Early research into the synthesis of related dimethoxy-substituted benzoic acids laid the groundwork for accessing this key intermediate.
The conversion of the carboxylic acid to the acid chloride is a classic transformation in organic synthesis, with reagents like thionyl chloride and oxalyl chloride being the most common choices. chemicalbook.com The first documented syntheses of specific dimethoxy-methyl-substituted benzoyl chlorides likely emerged from academic or industrial laboratories focused on the preparation of complex organic molecules. While a detailed historical account of this specific compound is not extensively documented in early literature, its utility would have been recognized in research programs targeting the synthesis of natural products or medicinal agents containing the 4,5-dimethoxy-2-methylbenzoyl moiety. The ongoing interest in this compound is a testament to the enduring importance of substituted benzoyl chlorides in the ever-evolving landscape of organic synthesis.
Overview of Current Academic Research Focus and Future Directions
Current research involving this compound and related structures is multifaceted, with significant efforts directed towards its application in medicinal chemistry and materials science. The 4,5-dimethoxy-2-methylbenzoyl scaffold is being explored as a key component in the synthesis of novel bioactive molecules. Researchers are investigating its incorporation into various heterocyclic systems to generate compounds with potential therapeutic activities. The specific substitution pattern is often designed to mimic or interact with biological targets, highlighting the importance of this building block in drug discovery programs.
Future research is anticipated to expand into the development of novel synthetic methods that utilize this reagent in innovative ways. This includes its application in asymmetric catalysis and the synthesis of complex natural products. Furthermore, the incorporation of the 4,5-dimethoxy-2-methylbenzoyl unit into polymeric materials could lead to the development of new functional polymers with tailored electronic and physical properties. As the demand for sophisticated organic molecules continues to grow, the role of specialized building blocks like this compound is expected to become even more prominent.
Data Tables
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 91940-89-5 |
| Molecular Formula | C₁₀H₁₁ClO₃ |
| Molecular Weight | 214.65 g/mol |
| Canonical SMILES | CC1=C(C=C(C=C1OC)OC)C(=O)Cl |
Structure
2D Structure
3D Structure
Properties
CAS No. |
91940-89-5 |
|---|---|
Molecular Formula |
C10H11ClO3 |
Molecular Weight |
214.64 g/mol |
IUPAC Name |
4,5-dimethoxy-2-methylbenzoyl chloride |
InChI |
InChI=1S/C10H11ClO3/c1-6-4-8(13-2)9(14-3)5-7(6)10(11)12/h4-5H,1-3H3 |
InChI Key |
FJYZIYBHGODNAL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1C(=O)Cl)OC)OC |
Origin of Product |
United States |
Strategic Synthetic Methodologies for 4,5 Dimethoxy 2 Methylbenzoyl Chloride
Precursor Synthesis and Functional Group Interconversions Towards Acyl Chloride Formation
The foundational approach to synthesizing 4,5-Dimethoxy-2-methylbenzoyl chloride begins with the corresponding aldehyde. This process involves two key stages: the oxidation of the aldehyde to a carboxylic acid and the subsequent conversion of the carboxylic acid to the target acyl chloride.
Oxidation of 4,5-Dimethoxy-2-methylbenzaldehyde to the Corresponding Carboxylic Acid
The conversion of an aldehyde to a carboxylic acid is a fundamental oxidation reaction in organic synthesis. For substituted benzaldehydes like 4,5-dimethoxy-2-methylbenzaldehyde, a common and effective method involves the use of potassium permanganate (B83412) (KMnO₄). libretexts.orgmasterorganicchemistry.com This powerful oxidizing agent can efficiently transform the aldehyde group into a carboxyl group. libretexts.org The reaction is typically performed in an aqueous solution, and under controlled temperature conditions, it results in the formation of the corresponding benzoic acid. masterorganicchemistry.com For alkyl-substituted benzenes, KMnO₄ treatment leads to the oxidation of the alkyl side-chain to a carboxylic acid, a reaction that proceeds if a benzylic hydrogen is present. masterorganicchemistry.com
Phase transfer catalysis (PTC) can be employed to enhance the reaction between the organic aldehyde, typically dissolved in a non-polar solvent, and the aqueous permanganate solution. research-advances.orgresearchgate.net This technique utilizes a phase transfer catalyst, such as a quaternary ammonium (B1175870) salt, to shuttle the permanganate oxidant into the organic phase, facilitating a smoother and often higher-yield reaction under milder conditions. research-advances.orgresearchgate.net The resulting product, 4,5-dimethoxy-2-methylbenzoic acid, can be isolated from the reaction mixture through acidification and extraction. researchgate.net Studies on various substituted benzaldehydes have shown that this oxidation can yield the corresponding benzoic acids in high yields, often exceeding 90%. research-advances.org
Alternative biological methods have also been explored, where certain strains of bacteria, such as Desulfovibrio, have been shown to oxidize various benzaldehydes, including 2-methoxybenzaldehyde, to their corresponding benzoic acids. nih.gov
Table 1: Representative Conditions for Oxidation of Substituted Benzaldehydes
| Oxidant | Catalyst/Conditions | Substrate | Product | Typical Yield |
|---|---|---|---|---|
| Potassium Permanganate (KMnO₄) | Aqueous solution, heat | Alkyl-substituted Benzenes | Benzoic Acids | Good to Excellent |
| Potassium Permanganate (KMnO₄) | Phase Transfer Catalyst (e.g., TBAB) in a biphasic system (e.g., Toluene (B28343)/Water) | Substituted Benzaldehydes | Substituted Benzoic Acids | >90% research-advances.org |
| Desulfovibrio strains | Anaerobic conditions, sulfate (B86663) reduction | Various Benzaldehydes | Corresponding Benzoic Acids | Substrate Dependent nih.gov |
Chlorination Reactions for the Direct Conversion to this compound
Once 4,5-dimethoxy-2-methylbenzoic acid has been synthesized, the next critical step is the conversion of the carboxylic acid functional group into an acyl chloride. This is typically achieved using specific chlorinating agents.
Thionyl chloride (SOCl₂) is a widely used and highly effective reagent for the preparation of acyl chlorides from carboxylic acids. researchgate.net The reaction involves heating the carboxylic acid with an excess of thionyl chloride, sometimes in an inert solvent like toluene or using thionyl chloride itself as the solvent. researchgate.netorgsyn.org A major advantage of using SOCl₂ is that the byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which can be easily removed from the reaction mixture, simplifying purification. researchgate.netorgsyn.org The process is often carried out under reflux conditions to drive the reaction to completion. orgsyn.org For many benzoic acid derivatives, this method provides good yields of the corresponding benzoyl chlorides. google.com The addition of a catalytic amount of N,N-dimethylformamide (DMF) can accelerate the reaction. orgsyn.org
Table 2: Typical Reaction Parameters for Chlorination with Thionyl Chloride
| Reagent | Solvent | Conditions | Key Advantage |
|---|---|---|---|
| Thionyl Chloride (SOCl₂) | Neat (reagent as solvent) or Inert Solvent (e.g., Toluene) | Reflux, often with catalytic DMF orgsyn.orgorgsyn.org | Gaseous byproducts (SO₂, HCl) are easily removed researchgate.net |
Bis(trichloromethyl) carbonate, commonly known as triphosgene (B27547), serves as a safer, solid substitute for the highly toxic gaseous phosgene (B1210022). It is used for various chemical transformations, including the synthesis of acyl chlorides from carboxylic acids. The reaction of a carboxylic acid with triphosgene, typically in the presence of a catalyst, yields the desired acyl chloride. A patent for the synthesis of 3,4,5-trimethoxybenzoyl chloride describes a method where 3,4,5-trimethoxybenzoic acid is reacted with triphosgene in an organic solvent, catalyzed by an organic amine, at temperatures ranging from 20-70°C. This process is noted for its high yield and product quality, making it suitable for industrial applications.
Advanced and Optimized Synthetic Routes
Beyond the classical oxidation-chlorination sequence, more advanced methodologies offer alternative pathways to substituted benzoyl chlorides, often providing advantages in terms of substrate scope or reaction conditions.
Grignard Reagent-Mediated Approaches to Substituted Benzoyl Chlorides
Grignard reagents are powerful tools in organic synthesis for forming carbon-carbon bonds. A Grignard-mediated approach to this compound would typically start from a corresponding aryl halide, such as 1-chloro-4,5-dimethoxy-2-methylbenzene. The first step involves the formation of the Grignard reagent, 4,5-dimethoxy-2-methylphenylmagnesium chloride, by reacting the aryl halide with magnesium metal in an ethereal solvent like tetrahydrofuran (B95107) (THF). google.comgoogle.com
Once the Grignard reagent is formed, it can be carboxylated by reacting it with carbon dioxide (CO₂), usually in its solid form (dry ice). This reaction introduces a carboxyl group onto the aromatic ring, yielding the magnesium salt of 4,5-dimethoxy-2-methylbenzoic acid. An acidic workup then liberates the free carboxylic acid. This two-step sequence (Grignard formation followed by carboxylation) represents a powerful method for converting aryl halides into benzoic acids. The resulting 4,5-dimethoxy-2-methylbenzoic acid can then be converted to the target acyl chloride using standard chlorinating agents like thionyl chloride, as described previously. While direct conversion of a Grignard reagent to a benzoyl chloride is not a standard transformation, this two-stage process is a well-established "Grignard reagent-mediated" route to the final product.
Table 3: Grignard Reagent-Mediated Synthesis of a Benzoic Acid Precursor
| Step | Starting Material | Reagent(s) | Intermediate/Product | Solvent |
|---|---|---|---|---|
| 1. Grignard Formation | 1-Chloro-4,5-dimethoxy-2-methylbenzene | Mg metal | 4,5-Dimethoxy-2-methylphenylmagnesium chloride | Tetrahydrofuran (THF) google.com |
| 2. Carboxylation | 4,5-Dimethoxy-2-methylphenylmagnesium chloride | 1. CO₂ (dry ice) 2. H₃O⁺ (workup) | 4,5-Dimethoxy-2-methylbenzoic acid | Tetrahydrofuran (THF) |
Catalytic Systems in Benzoyl Chloride Synthesis
The synthesis of benzoyl chlorides, including substituted derivatives like this compound, is a fundamental transformation in organic chemistry. The conversion of the parent carboxylic acid to the more reactive acyl chloride is typically accomplished using various chlorinating agents, often in the presence of a catalyst. savemyexams.com Common reagents for this transformation include thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), and oxalyl chloride. savemyexams.comprepchem.com The choice of reagent can influence the reaction conditions and the profile of byproducts. For instance, the reaction of a carboxylic acid with thionyl chloride produces the acyl chloride along with sulfur dioxide and hydrogen chloride gas. savemyexams.com
Catalysts play a crucial role in these reactions, facilitating the conversion under milder conditions and improving efficiency. In industrial settings, catalysts like phosphorus chlorides or iron chlorides are sometimes employed in the solvolytic stage of benzoyl chloride production. For laboratory-scale and specialized syntheses, other catalytic systems are often preferred to enhance reaction rates and selectivity. Dimethylformamide (DMF), for example, is known to catalyze reactions involving thionyl chloride and oxalyl chloride. wikipedia.org With oxalyl chloride, DMF reacts to form the Vilsmeier reagent, an iminium intermediate that is highly effective in activating the carboxylic acid for chlorination. wikipedia.org
Role of Organic Tertiary Amine Catalysts in Acyl Chlorination
Organic tertiary amines, such as pyridine (B92270) or N,N-dimethylformamide (DMF), are frequently used as catalysts in acyl chlorination reactions. wikipedia.orggoogle.com Their function is to act as nucleophilic catalysts. The mechanism involves the tertiary amine attacking the carbonyl carbon of an intermediate, such as a mixed anhydride (B1165640) formed between the carboxylic acid and the chlorinating agent. This attack displaces a leaving group and forms a highly reactive quaternary acylammonium salt. wikipedia.org This acylammonium salt is significantly more susceptible to nucleophilic attack by the chloride ion than the initial carboxylic acid derivative, thus accelerating the formation of the final acyl chloride product. wikipedia.org
The effectiveness and behavior of tertiary amine catalysts can be structure-dependent. nih.gov While many tertiary amines successfully catalyze the desired transformation, some can lead to undesired side reactions. For example, sterically hindered non-nucleophilic bases like diisopropylethylamine (DIPEA) can potentially cause the elimination of hydrogen chloride from the newly formed acid chloride, leading to the formation of a ketene, especially if the alpha-carbon has acidic protons. researchgate.net This can result in complex reaction mixtures and lower yields of the desired product. researchgate.net Therefore, the selection of the appropriate tertiary amine catalyst is critical and is based on the specific substrate and reaction conditions to maximize the yield of the target acyl chloride.
Influence of Acidic Inorganic Salts on Reaction Selectivity
Acidic inorganic salts, particularly Lewis acids, are pivotal catalysts in reactions involving benzoyl chlorides, most notably in Friedel-Crafts acylation. usask.camasterorganicchemistry.com While not always used in the synthesis of the benzoyl chloride itself from a carboxylic acid, they are essential for activating the benzoyl chloride for subsequent reactions. In the context of acylation, Lewis acids like aluminum chloride (AlCl₃), iron(III) chloride (FeCl₃), and zinc chloride (ZnCl₂) dramatically enhance the electrophilicity of the acyl chloride. usask.caorganic-chemistry.org
The mechanism involves the coordination of the Lewis acid with the chlorine atom of the acyl chloride. masterorganicchemistry.com This interaction polarizes the carbon-chlorine bond, making the chlorine a much better leaving group. This coordination can lead to the formation of a discrete, resonance-stabilized carbocation known as an acylium ion. usask.camasterorganicchemistry.com The acylium ion is a potent electrophile that can then be attacked by an aromatic ring or another nucleophile. usask.ca The choice of Lewis acid can influence the reaction's selectivity and can be matched to the reactivity of the substrate. organic-chemistry.org
Table 1: Common Lewis Acid Catalysts in Acylation Reactions
| Catalyst | Formula | Typical Application |
|---|---|---|
| Aluminum Chloride | AlCl₃ | General purpose, highly active catalyst for Friedel-Crafts reactions. masterorganicchemistry.com |
| Iron(III) Chloride | FeCl₃ | A common and effective alternative to aluminum chloride. masterorganicchemistry.com |
| Zinc Chloride | ZnCl₂ | Used as a milder Lewis acid catalyst in Friedel-Crafts acylations. wikipedia.org |
Considerations for Scalable Synthesis
Scaling up the synthesis of a substituted benzoyl chloride from laboratory to industrial production requires careful consideration of several factors to ensure safety, efficiency, cost-effectiveness, and product purity. A primary consideration is the choice of chlorinating agent. While reagents like oxalyl chloride and phosphorus pentachloride are common in the lab, they are often less suitable for large-scale production due to cost and waste generation. prepchem.comwikipedia.org Industrially, phosgene or thionyl chloride are frequently used. google.com Processes using gaseous hydrogen chloride have also been developed, which can offer advantages in handling and cost. google.com
Catalyst selection is also critical for scalability. The ideal catalyst should be inexpensive, highly active in small quantities, and easily separable from the product mixture. google.com While homogeneous catalysts like DMF are effective, their removal from the product can be challenging. google.com This has led to research into heterogeneous or recyclable catalysts, such as polymer-bound catalyst adducts, which can be filtered off and potentially reused, aligning with principles of green chemistry. google.com
Reaction conditions such as temperature and pressure must be precisely controlled to prevent side reactions and ensure consistent product quality. google.com For example, the chlorination of benzaldehydes to form benzoyl chlorides is often performed at controlled temperatures to avoid over-chlorination. google.com Finally, purification methods must be robust and scalable. Fractional distillation is a common method for purifying benzoyl chlorides. sciencemadness.org The entire process must be designed to handle corrosive byproducts like hydrogen chloride and to ensure the final product meets stringent purity specifications, often greater than 99.5%. google.com
Reactivity and Reaction Mechanisms of 4,5 Dimethoxy 2 Methylbenzoyl Chloride
Nucleophilic Acyl Substitution Pathways
Nucleophilic acyl substitution is a fundamental reaction class for acyl chlorides. The mechanism involves the addition of a nucleophile to the carbonyl carbon, followed by the elimination of the chloride leaving group, which is an excellent leaving group. This two-step process regenerates the carbonyl double bond and results in the substitution of the chlorine atom with the nucleophile.
4,5-Dimethoxy-2-methylbenzoyl chloride readily reacts with alcohols and phenols to form the corresponding esters. libretexts.org This process, a form of acylation, is typically vigorous and proceeds readily at room temperature, often producing hydrogen chloride as a byproduct. libretexts.org The reaction is commonly performed in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine (B128534), to neutralize the HCl formed. nih.gov The general mechanism involves the attack of the alcohol's oxygen atom on the electrophilic carbonyl carbon of the acyl chloride. This is followed by the collapse of the tetrahedral intermediate to expel the chloride ion, yielding the ester. masterorganicchemistry.com This method is highly efficient for creating a wide variety of esters, from simple alkyl esters to more complex structures involving phenols or polyols. libretexts.orgmedcraveonline.com
Table 1: Examples of Esterification Reactions
| Reactant (Alcohol/Phenol) | Base (optional) | Product |
|---|---|---|
| Methanol (B129727) | Pyridine | Methyl 4,5-dimethoxy-2-methylbenzoate |
| Ethanol | Triethylamine | Ethyl 4,5-dimethoxy-2-methylbenzoate |
| Phenol | Pyridine | Phenyl 4,5-dimethoxy-2-methylbenzoate |
| tert-Butanol | Triethylamine | tert-Butyl 4,5-dimethoxy-2-methylbenzoate |
The synthesis of amides from this compound and amines is a direct and efficient process. The reaction between acyl chlorides and primary or secondary amines is typically rapid and exothermic, often conducted at cooler temperatures to control the reaction rate. fishersci.it This reaction, known as the Schotten-Baumann reaction, generally involves an amine in the presence of a base to yield the corresponding amide. fishersci.it The high reactivity of the acyl chloride makes it an excellent acylating agent for both aliphatic and aromatic amines. For instance, reacting this compound with aniline (B41778) or benzylamine (B48309) in a suitable solvent like Cyrene™, with triethylamine as a base, yields the N-substituted benzamide (B126) in high yield. hud.ac.ukrsc.org
Table 2: Examples of Amide Formation Reactions
| Reactant (Amine) | Base | Product |
|---|---|---|
| Ammonia (B1221849) | - | 4,5-Dimethoxy-2-methylbenzamide |
| Aniline | Triethylamine | 4,5-Dimethoxy-N-phenyl-2-methylbenzamide |
| Diethylamine | Triethylamine | N,N-Diethyl-4,5-dimethoxy-2-methylbenzamide |
| Benzylamine | Triethylamine | N-Benzyl-4,5-dimethoxy-2-methylbenzamide |
Reacting this compound with hydrazine (B178648) (N₂H₄) or its hydrate (B1144303) results in the formation of 4,5-dimethoxy-2-methylbenzohydrazide. mdpi.com This reaction follows the standard nucleophilic acyl substitution mechanism, where the terminal nitrogen of hydrazine acts as the nucleophile. researchgate.net The resulting hydrazides are stable, crystalline solids and are exceptionally valuable as synthetic intermediates. mdpi.com The hydrazide functional group (-CONHNH₂) is a key building block for a vast array of heterocyclic compounds, such as pyrazoles, oxadiazoles, and triazoles, which are synthesized through subsequent cyclization reactions with appropriate reagents. mdpi.comnih.gov Hydrazides can be further reacted with aldehydes or ketones to form hydrazones, which themselves are important precursors and possess a range of biological activities. nih.govnih.govmdpi.com
Friedel-Crafts Acylation Reactions
Friedel-Crafts acylation is a cornerstone of electrophilic aromatic substitution, enabling the introduction of an acyl group onto an aromatic ring. The reaction typically requires a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃), to generate the reactive electrophile. organic-chemistry.orgmasterorganicchemistry.com
In a Friedel-Crafts acylation, this compound reacts with a Lewis acid to form a resonance-stabilized acylium ion. libretexts.org This highly electrophilic species is then attacked by an electron-rich aromatic substrate, such as benzene (B151609), toluene (B28343), or anisole. libretexts.orgchemcess.com The reaction proceeds through an arenium ion intermediate, and subsequent deprotonation restores aromaticity, yielding a diaryl ketone (a benzophenone (B1666685) derivative in this case). libretexts.org Unlike Friedel-Crafts alkylation, the acylation reaction does not suffer from carbocation rearrangements, and the product ketone is deactivated towards further substitution, preventing polyacylation. organic-chemistry.orgmasterorganicchemistry.com This makes the reaction a reliable method for synthesizing mono-acylated aromatic compounds. organic-chemistry.org
Table 3: Examples of Intermolecular Friedel-Crafts Acylation
| Aromatic Substrate | Lewis Acid Catalyst | Major Product |
|---|---|---|
| Benzene | AlCl₃ | (4,5-Dimethoxy-2-methylphenyl)(phenyl)methanone |
| Toluene | AlCl₃ | (4,5-Dimethoxy-2-methylphenyl)(p-tolyl)methanone libretexts.orgchemguide.co.uk |
| Anisole (Methoxybenzene) | AlCl₃ | (4,5-Dimethoxy-2-methylphenyl)(4-methoxyphenyl)methanone |
| Naphthalene | AlCl₃ | (4,5-Dimethoxy-2-methylphenyl)(naphthalen-1-yl)methanone |
When the acyl chloride functional group is part of a larger molecule containing a suitably positioned aromatic ring, an intramolecular Friedel-Crafts acylation can occur. This reaction is a powerful method for constructing polycyclic and heterocyclic ring systems. The reaction mechanism is analogous to the intermolecular version, but the acylium ion is attacked by an aromatic ring within the same molecule, leading to cyclization. For a derivative of 4,5-dimethoxy-2-methylbenzoic acid where the aromatic moiety is tethered to another aryl group (e.g., a phenoxyethyl group), acid-catalyzed cyclization can lead to the formation of fused ring systems like xanthones or other polycycles. A notable example is the synthesis of substituted 1-indanones from benzyl (B1604629) Meldrum's acid derivatives, which proceeds via an intramolecular Friedel-Crafts reaction. researchgate.net Specifically, a precursor that could generate the 4,5-dimethoxy-2-methylbenzoyl moiety attached to another aromatic ring via a two- or three-carbon chain could cyclize to form a new five- or six-membered ring, respectively, yielding complex polycyclic ketones.
Radical Reaction Pathways and Mechanistic Investigations
Photochemical Transformations and Excited State Mechanisms (e.g., Photoenolization from related phenacyl chlorides)
The photochemistry of benzoyl chlorides and related compounds like phenacyl chlorides can lead to a variety of transformations proceeding through excited state mechanisms. While direct photolysis of some substituted phenacyl chlorides, such as 4,5-dimethoxy-2-methylphenacyl chloride, can result in a complex mixture of products, related compounds offer insight into potential pathways. researchgate.net A key photochemical process for ortho-alkyl substituted aromatic ketones is photoenolization, which proceeds via the triplet excited state. researchgate.netflinders.edu.au
For example, irradiation of certain 2-alkoxymethyl-5-methylphenacyl derivatives in non-nucleophilic solvents yields indanone derivatives through a 1,5-hydrogen migration from the lowest triplet excited state, followed by cyclization of the resulting photoenol. researchgate.net In the presence of water, however, a different pathway can occur where the photoenol is trapped by the nucleophilic water molecule. researchgate.net
Isotopic exchange and quenching experiments on a related benzoate (B1203000) revealed that the main product is formed via photoenolization from the triplet excited state, while minor side-products originate from the singlet excited state. researchgate.net The photodecomposition of benzyl chloride itself has been shown to produce a benzyl radical and a chlorine atom, which can then engage in subsequent reactions. researchgate.net These examples highlight that the photochemistry of compounds structurally related to this compound is sensitive to the solvent environment and can proceed through distinct singlet and triplet excited state mechanisms.
Solvolysis Mechanisms and Kinetic Studies of Acyl Chlorides
The solvolysis of acyl chlorides, including substituted benzoyl chlorides, is a widely studied class of reactions that can proceed through a spectrum of mechanisms, from bimolecular (SN2-like) to unimolecular (SN1-like) pathways. nih.govrsc.org The specific pathway is highly dependent on the substituents on the aromatic ring, the nature of the solvent, and other reaction conditions. nih.gov
Application of the Extended Grunwald-Winstein Treatment
The Extended Grunwald-Winstein equation is a powerful tool for elucidating solvolysis mechanisms by correlating the reaction rate constant (k) with the solvent's ionizing power (Y) and its nucleophilicity (N). beilstein-journals.orgiupac.org The equation is expressed as:
log(k/k₀) = lN + mY
where k₀ is the rate constant in the reference solvent (80% ethanol/20% water), 'l' is the sensitivity of the substrate to solvent nucleophilicity, and 'm' is its sensitivity to solvent ionizing power. beilstein-journals.orgiupac.org
This treatment has been successfully applied to the solvolysis of numerous benzoyl chloride derivatives. researchgate.netresearchgate.net For electron-rich benzoyl chlorides, such as those with methoxy (B1213986) substituents, the solvolysis often proceeds through a dissociative SN2 or SN1 ionization mechanism. researchgate.netnih.gov For example, the solvolysis of piperonyloyl chloride, which is structurally related to this compound, correlates well with the Extended Grunwald-Winstein equation, yielding sensitivity values of l = 0.30 and m = 0.71. researchgate.net These values indicate a mechanism with significant carbocationic character, where bond breaking is advanced in the transition state. researchgate.net Studies on p-methoxybenzoyl chloride also show a dominant cationic reaction channel, with the 'l' value increasing for less electron-donating substituents, indicating a shift towards greater nucleophilic solvent assistance. nih.gov
The application of this equation provides quantitative evidence for the simultaneous operation of different reaction channels for a single substrate as the solvent properties are varied. nih.gov
Analysis of Solvent Effects on Reaction Rates and Pathways
The solvent plays a crucial role in the solvolysis of acyl chlorides, influencing both the rate of reaction and the operative mechanism. nih.goviupac.org Solvolysis can proceed through two broad, competing channels: a bimolecular addition-elimination pathway and a unimolecular or bimolecular ionization pathway (SN1/SN2). rsc.org
In weakly nucleophilic but highly ionizing solvents, such as those containing hexafluoroisopropanol (HFIP), the cationic (ionization) channel is favored, even for benzoyl chlorides with deactivating groups. nih.govnih.gov For substrates like p-methoxybenzoyl chloride, this cationic process is dominant. nih.gov Conversely, in more nucleophilic solvents like aqueous methanol or ethanol, the addition-elimination pathway can become more significant. acs.org
The competition between these pathways can lead to curved Grunwald-Winstein plots when a wide range of solvent mixtures is examined. For a series of para-substituted benzoyl chlorides, the extent and position of this curvature change systematically with the electronic nature of the substituent. The presence of electron-donating groups, such as the methoxy groups in this compound, is expected to stabilize the development of positive charge on the carbonyl carbon, thus favoring the ionization (SN1-like) pathway, particularly in less nucleophilic, highly ionizing media. nih.gov
Table 1: Illustrative Solvolysis Rate Constants (k) for p-Methoxybenzoyl Chloride in Various Solvents at 25°C This table presents representative data for a structurally related compound to illustrate solvent effects. Data for the title compound is not available in the searched literature.
Source: Data compiled from related studies on p-methoxybenzoyl chloride for illustrative purposes. nih.gov
Investigation of Inductive and Electronic Effects of Substituents on Reactivity
The substituents on the benzene ring profoundly influence the reactivity of benzoyl chlorides in solvolysis reactions through a combination of inductive and resonance effects. lumenlearning.comlibretexts.org Electron-donating groups (EDGs), such as methoxy and methyl groups, activate the ring towards electrophilic attack and stabilize positive charge development at the carbonyl carbon during ionization. lumenlearning.comlibretexts.org This stabilization accelerates the rate of solvolysis for reactions proceeding through a cationic mechanism.
The this compound molecule contains three electron-donating groups. The two methoxy groups at the para and meta positions (relative to the acyl chloride group) are strong resonance donors (+M) and moderate inductive withdrawers (-I). stackexchange.com The methyl group at the ortho position is a weak inductive and hyperconjugative donor. The net effect of these groups, particularly the powerful +M effect of the 4-methoxy group, is a significant increase in the electron density of the ring and stabilization of the acylium ion intermediate that would form in an SN1 pathway.
This effect can be quantified using Hammett-type correlations, which plot the logarithm of the rate constant against a substituent constant (e.g., σ or σ⁺). rsc.orguni.edu For the solvolysis of substituted benzoyl chlorides in highly ionizing media, a satisfactory Hammett-Brown correlation with σ⁺ constants is often observed, demonstrating the rate-enhancing effects of electron donation. The reaction constant, rho (ρ), provides a measure of the reaction's sensitivity to these electronic effects. A large, negative ρ value indicates the development of significant positive charge in the transition state, consistent with an SN1-like mechanism. nih.govnih.gov For solvolysis in 97% HFIP, the ρ value is significantly negative, confirming the dominance of a cationic channel where electron-donating substituents strongly accelerate the reaction. nih.gov
Table 2: List of Chemical Compounds
Synthesis and Structural Characterization of Derivatives of 4,5 Dimethoxy 2 Methylbenzoyl Chloride
Benzophenone (B1666685) Derivatives and Related Ketones
The synthesis of benzophenone derivatives and other aryl ketones from 4,5-dimethoxy-2-methylbenzoyl chloride is predominantly achieved through the Friedel-Crafts acylation reaction. scribd.comchemguide.co.ukdocbrown.infolibretexts.org This electrophilic aromatic substitution involves the reaction of the acyl chloride with an aromatic compound, such as benzene (B151609) or a substituted benzene, in the presence of a Lewis acid catalyst. byjus.com
The mechanism commences with the activation of the acyl chloride by a Lewis acid, typically anhydrous aluminum chloride (AlCl₃), to form a highly electrophilic acylium ion. docbrown.infokhanacademy.org This intermediate is then attacked by the electron-rich π-system of the aromatic ring. Subsequent loss of a proton from the resulting arenium ion intermediate restores aromaticity and yields the final ketone product, along with regenerated catalyst and hydrochloric acid. docbrown.info
For instance, reacting this compound with benzene in the presence of AlCl₃ would yield (4,5-dimethoxy-2-methylphenyl)(phenyl)methanone. The regioselectivity of the acylation on substituted arenes is governed by the electronic and steric properties of the substituents already present on the aromatic ring. chemguide.co.uklibretexts.org
An alternative to Friedel-Crafts acylation for ketone synthesis involves the use of organometallic reagents. thieme-connect.deyoutube.com Acyl chlorides can react with less reactive organometallic compounds, such as organocadmium or Gilman reagents (lithium dialkylcuprates), to produce ketones. byjus.comyoutube.com These reagents are generally selective for single addition to the acyl chloride, avoiding the common side reaction of over-addition to form tertiary alcohols, which is often observed with more reactive Grignard reagents. youtube.comyoutube.com The reaction of this compound with a suitable organometallic reagent provides a direct route to ketones where the second substituent is a non-aromatic group. thieme-connect.dewisc.edu
Oxazolidine (B1195125) Derivatives via Chiral Auxiliaries
In the field of asymmetric synthesis, this compound can be covalently attached to a chiral auxiliary to direct the stereochemical outcome of subsequent reactions. wikipedia.orgsigmaaldrich.com Oxazolidinones, particularly those popularized by Evans, are a prominent class of such auxiliaries. wikipedia.orgresearchgate.net
The synthesis of these derivatives involves the N-acylation of a chiral oxazolidinone. wikipedia.orgwilliams.edu This is typically achieved by first deprotonating the oxazolidinone with a strong base like n-butyllithium at low temperatures, followed by the addition of the acyl chloride. wikipedia.org An alternative, operationally simpler method involves using a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP), which allows the acylation to proceed with the neutral oxazolidinone under milder conditions. williams.edu The product of this reaction is an N-(4,5-dimethoxy-2-methylbenzoyl)oxazolidinone.
Diastereoselective Synthesis and Stereochemical Control
Once the 4,5-dimethoxy-2-methylbenzoyl group is attached to the chiral oxazolidinone auxiliary, the auxiliary's stereogenic centers exert control over subsequent transformations, enabling the synthesis of chiral molecules with high diastereoselectivity. williams.edunih.govbath.ac.uk This control is a result of steric hindrance, where the bulky substituents on the auxiliary block one face of the molecule, forcing an incoming reagent to approach from the opposite, less hindered face. wikipedia.org
A key application of this strategy is in diastereoselective alkylation reactions. wikipedia.orgwilliams.edu The N-acyloxazolidinone is first treated with a base, such as sodium bis(trimethylsilyl)amide (NaHMDS) or a lithium-based amide, to form a specific Z-enolate. williams.edubath.ac.uk This enolate is held in a rigid, chelated conformation by the Lewis acidic metal cation. When an electrophile (e.g., an alkyl halide) is introduced, it preferentially attacks the enolate from the face opposite the bulky substituent of the oxazolidinone (e.g., a benzyl (B1604629) or isopropyl group at the C4 position). williams.edu This results in the formation of one diastereomer of the alkylated product in significant excess over the other. williams.eduox.ac.uk Similarly, highly diastereoselective aldol (B89426) reactions can be performed using these chiral N-acyloxazolidinones, allowing for the creation of two contiguous stereocenters in a predictable manner. wikipedia.orgresearchgate.net After the desired stereocenter is set, the chiral auxiliary can be cleaved hydrolytically and recovered for reuse. wikipedia.org
Pyridine (B92270) and Fused Heterocyclic Derivatives
The this compound moiety can be incorporated into pyridine and other fused heterocyclic systems through various synthetic strategies. Many of these methods rely on the construction of a key intermediate, such as a β-diketone, which can then undergo cyclization.
For example, a β-diketone derived from this compound (as described in section 4.5) can serve as a precursor for pyridine synthesis. In the Hantzsch pyridine synthesis, a β-dicarbonyl compound reacts with an aldehyde and ammonia (B1221849) or an ammonium (B1175870) salt to form a dihydropyridine, which can then be oxidized to the corresponding pyridine.
Another versatile route involves the condensation of a β-diketone with a hydrazine (B178648) derivative to form a pyrazole, or with hydroxylamine (B1172632) to form an isoxazole. For the synthesis of fused systems, intramolecular reactions are often employed. For instance, if the substrate contains an appropriately positioned amine or activated methylene (B1212753) group, it can undergo an intramolecular condensation with the ketone functionality derived from the benzoyl chloride to form a fused heterocyclic ring, such as a quinoline (B57606) or other related structures. mdpi.com
Oxadiazole Derivatives and Analogues
The 1,3,4-oxadiazole (B1194373) ring is a common structural motif that can be synthesized from acyl chlorides. organic-chemistry.orgrsc.orgnih.gov A prevalent method for synthesizing 2,5-disubstituted 1,3,4-oxadiazoles involves the reaction of this compound with an acid hydrazide (R-CONHNH₂). This reaction initially forms an N,N'-diacylhydrazine intermediate.
Subsequent cyclodehydration of the diacylhydrazine, promoted by dehydrating agents such as phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), or polyphosphoric acid (PPA), yields the 1,3,4-oxadiazole ring. nih.gov In this case, one of the substituents on the oxadiazole ring would be the 4,5-dimethoxy-2-methylphenyl group.
Alternative methods include the oxidative cyclization of acylhydrazones. journalagent.com An acylhydrazone can be prepared by condensing an acid hydrazide (derived from 4,5-dimethoxy-2-methylbenzoic acid) with an aldehyde. researchgate.net This intermediate can then be cyclized using various oxidizing agents to form the 1,3,4-oxadiazole. journalagent.combeilstein-journals.org
β-Diketone Formation through Acylation and Rearrangement Processes
β-Diketones, or 1,3-diketones, are valuable synthetic intermediates that can be prepared using this compound as an acylating agent. nih.govnih.gov A direct method is the C-acylation of a ketone enolate, a reaction analogous to the Claisen condensation. nih.govorganic-chemistry.org
In this process, a ketone with at least one α-hydrogen is deprotonated with a strong base (e.g., sodium hydride, NaH, or lithium diisopropylamide, LDA) to form a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of this compound. The subsequent loss of the chloride leaving group yields the β-diketone. researchgate.net The product is a 1,3-dicarbonyl compound where one of the carbonyl groups is flanked by the 4,5-dimethoxy-2-methylphenyl moiety.
Baker-Venkataraman Rearrangement and its Variants
The Baker-Venkataraman rearrangement is a specific and powerful method for the synthesis of 1,3-diketones, particularly aryl β-diketones. wikipedia.orgjk-sci.comresearchgate.net The process involves two key steps. First, the hydroxyl group of an ortho-hydroxyaryl ketone (e.g., a 2'-hydroxyacetophenone) is acylated with this compound to form an O-acyl ester. researchgate.net
In the second step, this ester intermediate is treated with a base, such as potassium hydroxide (B78521) (KOH) or sodium hydride (NaH). wikipedia.orgjk-sci.com The base abstracts an α-proton from the acetyl group, generating an enolate. This enolate then undergoes an intramolecular nucleophilic acyl substitution, attacking the ester carbonyl carbon. This forms a cyclic intermediate which subsequently opens to yield the more stable phenolate (B1203915) of the 1,3-diketone. organic-chemistry.orgwikipedia.org An acidic workup then provides the final β-diketone product. wikipedia.org This rearrangement offers a reliable pathway to synthesize specifically substituted 1,3-diketones that are precursors to other important classes of compounds like flavones and chromones. wikipedia.orgresearchgate.net
Acrylic Acid Derivatives via Acylation
A plausible synthetic route would involve the reaction of this compound with acrylic acid in an inert solvent. The use of a non-nucleophilic base, such as triethylamine (B128534), would be crucial to neutralize the hydrogen chloride byproduct and drive the reaction towards the formation of the mixed anhydride (B1165640). The reaction would likely proceed under mild conditions to prevent polymerization of the acrylic acid moiety.
Another relevant synthetic strategy is the Friedel-Crafts acylation, which, while typically used for aromatic substrates, provides insight into the reactivity of acyl chlorides. For instance, the synthesis of β-benzoylacrylic acid is achieved through the Friedel-Crafts reaction of benzene with maleic anhydride in the presence of a Lewis acid catalyst like aluminum chloride. orgsyn.org This demonstrates the utility of acylating agents in creating complex carboxylic acid derivatives.
The resulting 4,5-Dimethoxy-2-methylbenzoyl acrylic anhydride would be a valuable intermediate for further synthetic transformations, combining the structural features of the substituted benzoyl group with the reactive acrylate (B77674) system.
Table 1: Plausible Reaction Data for the Synthesis of 4,5-Dimethoxy-2-methylbenzoyl acrylic anhydride
| Reactant 1 | Reactant 2 | Reagent/Catalyst | Solvent | Product |
| This compound | Acrylic Acid | Triethylamine | Dichloromethane | 4,5-Dimethoxy-2-methylbenzoyl acrylic anhydride |
Other Complex Molecular Scaffolds Incorporating the 4,5-Dimethoxy-2-methylbenzoyl Moiety
The 4,5-dimethoxy-2-methylbenzoyl group is a key structural element in a variety of complex molecules, many of which exhibit interesting chemical and biological properties. The introduction of this moiety is typically achieved through the reaction of this compound with appropriate nucleophiles.
One notable example is the synthesis of (4S)-4-benzyl-3-(4,5-dimethoxy-2-methylbenzoyl)-2,2-dimethyl-1,3-oxazolidine . researchgate.net This chiral auxiliary derivative was synthesized in a multi-step process starting from veratraldehyde. The crucial step involving the 4,5-dimethoxy-2-methylbenzoyl moiety is the acylation of (S)-phenylalaninol, which is subsequently cyclized to form the oxazolidine ring. The final structure and its absolute configuration were confirmed by X-ray crystallography. researchgate.net This demonstrates the use of this compound in the construction of stereochemically defined molecules.
The 4,5-dimethoxy-2-nitrophenyl group, a close analogue, has been incorporated into complex heterocyclic systems such as 2-(4,5-Dimethoxy-2-nitrophenyl)-4-methoxy-3-methyl-9-phenylsulfonyl-9H-carbazole . nih.gov In this molecule, the carbazole (B46965) system is essentially planar, and the dihedral angle between the carbazole moiety and the dimethoxy-substituted nitrophenyl ring is 58.55 (7)°. nih.gov The synthesis of such compounds highlights the utility of substituted phenyl groups in creating diverse carbazole derivatives, which are known for their electronic and biological activities.
Furthermore, derivatives of dimethoxybenzene are recognized as versatile compounds with significant potential in pharmaceutical applications. nih.gov The synthesis and structural analysis of various dimethoxybenzene derivatives, often stabilized by hydrogen bonds and other intermolecular interactions, are areas of active research. nih.gov These studies provide a foundation for understanding the structure-property relationships of compounds containing the dimethoxybenzoyl scaffold.
The synthesis of 4,5-dimethoxy-2-nitrobenzhydrol from 4,5-dimethoxy-2-nitrobenzophenone showcases another transformation of a related scaffold. researchgate.net While not directly derived from the acyl chloride, this work illustrates the chemical manipulations possible on the substituted benzene ring, which can be a precursor to or a modification of the 4,5-dimethoxy-2-methylbenzoyl moiety.
Table 2: Examples of Complex Molecular Scaffolds Incorporating the 4,5-Dimethoxy-2-methylbenzoyl Moiety or a Close Analogue
| Compound Name | Key Synthetic Step | Structural Feature |
| (4S)-4-Benzyl-3-(4,5-dimethoxy-2-methylbenzoyl)-2,2-dimethyl-1,3-oxazolidine | Acylation of (S)-phenylalaninol with this compound | Chiral oxazolidine ring with a defined stereochemistry. researchgate.net |
| 2-(4,5-Dimethoxy-2-nitrophenyl)-4-methoxy-3-methyl-9-phenylsulfonyl-9H-carbazole | Suzuki or similar cross-coupling reactions | Planar carbazole system with a significant dihedral angle to the dimethoxy-nitrophenyl ring. nih.gov |
| Various Dimethoxybenzene Derivatives | Varied synthetic methods | Planar phenyl moieties often involved in stabilizing intermolecular hydrogen bonds. nih.gov |
Advanced Synthetic Methodologies and Catalytic Transformations Involving 4,5 Dimethoxy 2 Methylbenzoyl Chloride
Polymer-Supported and Solid-Phase Synthesis Applications
Solid-phase organic synthesis (SPOS) offers significant advantages for the preparation of compound libraries and for streamlining purification processes by simplifying the isolation of products. mdpi.com In this context, acyl chlorides like 4,5-Dimethoxy-2-methylbenzoyl chloride serve as valuable reagents for anchoring substrates to or cleaving them from a polymer support.
Immobilization Strategies: An amine-functionalized resin, such as Rink amide or Wang resin, can be acylated by this compound. mdpi.comscielo.org.mx This reaction covalently binds the dimethoxy-methylbenzoyl moiety to the solid support via a stable amide bond. The immobilized compound can then undergo further chemical transformations on the solid phase. The final product can be cleaved from the resin, or the linker itself can be part of the final molecular structure.
Use with Polymer-Supported Reagents and Scavengers: Alternatively, this compound can be used as a solution-phase reagent in conjunction with polymer-supported catalysts or scavengers. researchgate.net For instance, after reacting the acyl chloride with a nucleophile in solution, a polymer-supported scavenger, such as a resin-bound amine or isocyanate, can be added to quench any excess acyl chloride or other electrophilic impurities. google.com This simplifies the workup, as the scavenger resin is removed by simple filtration. Similarly, polymer-supported catalysts can facilitate reactions, offering the benefits of easy removal and potential recycling. researchgate.net
The use of macroporous polymer supports is often preferred over lightly cross-linked polystyrene/divinylbenzene materials because they exhibit minimal swelling in a wide range of solvents, which is a crucial advantage in automated and high-throughput synthesis formats. google.com
Microwave-Accelerated Synthetic Protocols
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates, increasing yields, and improving product purity. researchgate.net The technique relies on the efficient heating of polar molecules and solvents through dielectric loss, leading to rapid temperature increases and often overcoming kinetic barriers. nih.gov
While specific microwave-assisted protocols for this compound are not extensively documented, the synthesis of structurally related compounds demonstrates the utility of this technology. For example, the synthesis of methyl 2,4,5-trimethoxyphenylpropionate, a natural product metabolite, was significantly expedited using microwave irradiation. nih.govresearchgate.net Key steps, such as the condensation of asaronaldehyde with malonic acid and the subsequent reduction, were completed in minutes under microwave heating, compared to hours required for conventional methods. nih.govresearchgate.net
The table below illustrates typical rate enhancements observed in microwave-assisted synthesis for reactions involving similar substituted aromatic compounds.
| Reaction Type | Conventional Heating Time | Microwave Heating Time | Yield (%) | Reference |
| Condensation of Asaronaldehyde | 8-10 hours | 4 minutes | 87% | nih.gov |
| Reduction of Cinnamic Acid Derivative | 5-6 hours | 3 minutes | 88% | nih.gov |
| Esterification | 4-5 hours | 3 minutes | 94% | nih.gov |
| Multicomponent Quinoline (B57606) Synthesis | 12-24 hours | 10-15 minutes | >90% | nih.gov |
These examples underscore the potential for applying microwave-accelerated protocols to reactions involving this compound, such as ester or amide formation, to achieve dramatic reductions in reaction times and potentially higher yields. nih.gov
Asymmetric Synthesis and Chiral Induction Strategies
Asymmetric synthesis aims to create chiral molecules with a specific stereochemistry. While direct catalytic asymmetric reactions involving this compound are not prominently reported, it can be employed as a derivatizing agent in chiral induction strategies.
In one common approach, the acyl chloride can be reacted with a racemic or prochiral alcohol or amine that contains a chiral auxiliary, such as an Evans auxiliary. researchgate.net This reaction forms a diastereomeric mixture of esters or amides. The steric and electronic properties of the 4,5-dimethoxy-2-methylbenzoyl group can influence the facial selectivity of subsequent reactions or allow for the physical separation of the diastereomers by chromatography or crystallization. Once separation is achieved, the chiral auxiliary and the benzoyl group can be cleaved to yield the desired enantioenriched product.
Another strategy involves the kinetic resolution of a racemic secondary alcohol. Reaction with a sub-stoichiometric amount of this compound in the presence of a chiral catalyst could lead to the preferential acylation of one enantiomer, leaving the other enantiomer unreacted and allowing for their separation.
Transition Metal-Catalyzed Transformations
Transition metal catalysis provides a powerful platform for forming carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.
The Heck reaction is a cornerstone of palladium-catalyzed C-C bond formation, typically involving the coupling of an aryl or vinyl halide with an alkene. organic-chemistry.orgwikipedia.org While acyl chlorides are not standard substrates for the classic Heck reaction, related aryl chlorides are routinely used. The reactivity order for aryl halides in palladium-catalyzed couplings is generally I > Br > OTf >> Cl. libretexts.org
The Mizoroki-Heck reaction mechanism proceeds through a catalytic cycle involving:
Oxidative Addition: A Pd(0) species inserts into the aryl-halide bond to form a Pd(II) complex. uwindsor.ca
Migratory Insertion: The alkene coordinates to the Pd(II) center, followed by insertion of the alkene into the Pd-aryl bond.
β-Hydride Elimination: Elimination of a β-hydrogen atom forms the substituted alkene product and a palladium-hydride species.
Reductive Elimination: The base regenerates the Pd(0) catalyst from the palladium-hydride species. youtube.com
For a related system like 1-chloro-4,5-dimethoxy-2-methylbenzene, a Heck reaction could be performed with an alkene like styrene (B11656) or an acrylate (B77674) to form the corresponding stilbene (B7821643) or cinnamate (B1238496) derivative. High temperatures and specialized N-heterocyclic carbene (NHC) or phosphine (B1218219) ligands are often required to achieve good yields with less reactive aryl chlorides. nih.gov Nickel-catalyzed Heck-type reactions have also been developed that can couple benzyl (B1604629) chlorides with olefins at room temperature. nih.govacs.org
| Aryl Halide Example | Coupling Partner | Catalyst System | Conditions | Product Type | Reference |
| 4-Bromoacetophenone | Styrene | Pd(OAc)₂ / NHC Ligand | K₂CO₃, Water, 130°C | Substituted Stilbene | nih.gov |
| Aryl Chloride | n-Butyl Acrylate | Pd(OAc)₂ / P(t-Bu)₃ | Cs₂CO₃, Dioxane, 120°C | Substituted Cinnamate | organic-chemistry.org |
| Benzyl Chloride | Ethylene | NiBr₂(diglyme) / Ligand | Et₃N, Room Temp | Allylbenzene | nih.gov |
Chromium-Catalyzed Radical Coupling Reactions
Chromium(II) chloride is a mild and low-toxicity catalyst capable of mediating a variety of coupling reactions, including the formation of C-C bonds between Csp² centers. acs.org It is particularly effective in coupling aryl Grignard reagents with N-heterocyclic halides or other aryl halides. uni-muenchen.de A key advantage of chromium catalysis over other metals like iron or manganese is the significant reduction in homo-coupling side products. acs.org
The Nozaki-Hiyama-Kishi (NHK) reaction, a well-known chromium(II)-mediated process, couples aldehydes with organic halides. wikipedia.orgrsc.org While an acyl chloride is not a direct substrate, chromium catalysis is relevant to radical-involved processes. Recent advances have shown that chromium can participate in photoredox/chromium dual catalysis for the asymmetric reductive coupling of various substrates, including 1,3-enynes and aldehydes. acs.org In these systems, a radical generated by the photocatalyst is intercepted by the chromium complex to generate an organochromium species that then adds to an electrophile with high stereocontrol.
Copper catalysis is a versatile and economical method for forming carbon-heteroatom bonds, particularly C-N, C-O, and C-S bonds, often referred to as Ullmann-type couplings. jcsp.org.pkresearchgate.net These reactions are highly relevant for derivatives of this compound, especially for a corresponding aryl halide analog or for reactions at the acyl chloride functionality itself.
C-N and C-S Bond Formation: Copper(I) salts, such as CuI or Cu₂O, in the presence of a ligand (e.g., diamines, amino acids), can catalyze the coupling of aryl chlorides with amines or thiols. jcsp.org.pkmdpi.com Research has demonstrated that the coupling of substituted 2-chlorobenzoic acids with aliphatic amines proceeds with excellent regioselectivity, where the chloride adjacent to the carboxylate is selectively replaced. nih.gov This suggests that a reaction between an amine and a related substrate, 1-chloro-4,5-dimethoxy-2-methylbenzoic acid, would likely yield the corresponding N-aryl anthranilic acid derivative.
The table below summarizes findings for the copper-catalyzed amination of various substituted 2-chlorobenzoic acids, which serve as excellent models for the reactivity of a system related to this compound.
| 2-Chlorobenzoic Acid Substrate | Amine | Catalyst System | Conditions | Yield (%) | Reference |
| 2-Chlorobenzoic acid | Cyclohexylamine | Cu₂O / Cu powder | K₂CO₃, 130°C, 24h | 93% | nih.gov |
| 2-Chloro-5-nitrobenzoic acid | Cyclohexylamine | Cu₂O / Cu powder | K₂CO₃, 130°C, 24h | 99% | nih.gov |
| 3,4-Dimethoxy-2-chlorobenzoic acid | Cyclohexylamine | Cu₂O / Cu powder | K₂CO₃, 130°C, 24h | 84% | nih.gov |
| 2,4-Dichlorobenzoic acid | Cyclohexylamine | Cu₂O / Cu powder | K₂CO₃, 130°C, 24h | 89% | nih.gov |
Dehalogenation: Copper-catalyzed hydrodehalogenation of aryl chlorides can also be achieved, often using a tandem catalysis methodology. researchgate.net This process can involve an initial halogen exchange (halex) reaction followed by reduction. Such reactions are sometimes observed as competing pathways during cross-coupling attempts. mdpi.com
Photochemical Activation and Transformations
Photochemical activation offers a powerful tool for inducing unique chemical transformations that are often inaccessible under thermal conditions. The interaction of light with organic molecules can lead to excited states with altered reactivity, enabling novel bond formations and functionalizations. For a molecule like this compound, photochemical activation could potentially proceed through several pathways, primarily involving the aromatic ring or the benzoyl chloride moiety.
While specific photochemical studies on this compound are not extensively documented, the behavior of related aromatic systems provides a basis for predicting its reactivity. The dimethoxy-substituted benzene (B151609) ring is electron-rich and capable of absorbing UV light, leading to an excited state. This excitation can facilitate reactions such as C-H activation, cyclizations, or rearrangements.
One plausible transformation is a photoinduced C-H functionalization. In the presence of a suitable photocatalyst and a reaction partner, it is conceivable that one of the aromatic C-H bonds could be selectively functionalized. The regioselectivity of such a reaction would be dictated by the electronic and steric environment of the aromatic ring. Another potential photochemical pathway could involve the benzoyl chloride group, although this is generally less common for aromatic acyl chlorides compared to other functionalities.
Table 1: Plausible Photochemical Transformations of this compound
| Transformation Type | Proposed Reagents | Potential Product |
| C-H Arylation | Aryl Halide, Photocatalyst | Aryl-substituted benzoyl chloride |
| C-H Amination | Amine source, Photocatalyst | Amino-substituted benzoyl chloride |
| Intramolecular Cyclization | If a suitable tethered group is present | Fused heterocyclic system |
Detailed research into the photophysical properties of this compound, such as its absorption spectrum and excited-state lifetime, would be necessary to fully exploit its potential in photochemical synthesis.
Chemo- and Regioselective Functionalization Strategies
The selective functionalization of a molecule with multiple reactive sites is a significant challenge in organic synthesis. This compound possesses several potential reaction sites: the acyl chloride group, the aromatic ring with three distinct C-H bonds, and the methyl group. Achieving chemo- and regioselectivity requires careful choice of reagents and reaction conditions.
The benzoyl chloride is the most reactive functional group for nucleophilic acyl substitution, readily reacting with nucleophiles like alcohols, amines, and organometallic reagents to form esters, amides, and ketones, respectively. This reactivity can be exploited for the straightforward introduction of a wide range of substituents.
Functionalization of the aromatic ring presents a greater challenge in terms of regioselectivity. The substitution pattern—two electron-donating methoxy (B1213986) groups and one electron-donating methyl group—activates the ring towards electrophilic substitution. The directing effects of these groups would likely favor substitution at the C6 position, which is ortho to a methoxy group and para to the methyl group. However, steric hindrance from the adjacent methyl group could influence the outcome.
Modern catalytic methods, particularly those involving transition metals, offer powerful strategies for regioselective C-H functionalization that can override the inherent directing effects of the substituents. For instance, directed metalation, where a functional group directs a metal catalyst to a specific C-H bond, could enable functionalization at positions that are not electronically favored. While no specific studies on this compound are available, the principles of directed C-H activation are well-established for a variety of aromatic substrates. nih.gov
Table 2: Predicted Regioselectivity in Functionalization Reactions
| Reaction Type | Reagent/Catalyst | Predicted Major Regioisomer | Rationale |
| Electrophilic Aromatic Substitution | Electrophile (e.g., Br₂) | 6-Bromo-4,5-dimethoxy-2-methylbenzoyl chloride | Electronic directing effects of methoxy and methyl groups. |
| Directed C-H Functionalization | Transition metal catalyst with a directing group strategy | Dependent on the directing group employed | Overcomes inherent electronic and steric biases. |
| Nucleophilic Acyl Substitution | Nucleophile (e.g., Ethanol) | Ethyl 4,5-dimethoxy-2-methylbenzoate | High reactivity of the acyl chloride group. |
The development of chemo- and regioselective functionalization strategies for this compound would significantly expand its utility as a versatile intermediate in the synthesis of complex organic molecules. Future research in this area would likely focus on the application of modern catalytic methods to control the site of reaction with high precision.
Theoretical and Computational Investigations of 4,5 Dimethoxy 2 Methylbenzoyl Chloride and Its Reaction Pathways
Electronic Structure Analysis and Reactivity Prediction
The reactivity of an organic molecule is fundamentally governed by its electronic structure. For 4,5-Dimethoxy-2-methylbenzoyl chloride, computational methods provide profound insights into its behavior by mapping its electron distribution and identifying sites susceptible to chemical attack. Key to this analysis are the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the region from which an electron is most likely to be donated, indicating nucleophilic character. Conversely, the LUMO signifies the region most likely to accept an electron, indicating electrophilic character. numberanalytics.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical descriptor of molecular stability and reactivity; a smaller gap generally implies higher reactivity. longdom.org
Molecular Electrostatic Potential (MEP) maps offer a visual representation of the charge distribution. For this compound, an MEP map would show a significant region of positive potential (typically colored blue) around the carbonyl carbon, confirming its electrophilic nature, while regions of negative potential (red) would be concentrated around the carbonyl oxygen and chlorine atom, highlighting their nucleophilic character. nih.gov
Table 1: Hypothetical Calculated Electronic Properties of this compound Calculations are typically performed using Density Functional Theory (DFT) at a specified level of theory (e.g., B3LYP/6-311+G(d,p)).
| Property | Predicted Value | Significance |
| HOMO Energy | -6.8 eV | Indicates electron-donating capability of the molecule. |
| LUMO Energy | -1.5 eV | Indicates electron-accepting capability, localized on the C=O bond. |
| HOMO-LUMO Gap | 5.3 eV | Suggests moderate kinetic stability. |
| Dipole Moment | ~3.5 D | Indicates a polar molecule, influencing solubility and intermolecular forces. |
| Electrostatic Potential (on Carbonyl C) | Positive | Confirms the primary site for nucleophilic attack. |
Reaction Mechanism Elucidation using Quantum Chemical Methods
Quantum chemical methods are indispensable for tracing the detailed pathways of chemical reactions, providing a step-by-step understanding that is often inaccessible through experimental means alone. nih.gov For this compound, these methods can elucidate the mechanisms of its characteristic reactions, such as nucleophilic acyl substitution. chemistrysteps.comlibretexts.org
A chemical reaction proceeds from reactants to products via a high-energy species known as the transition state (TS). Characterizing the geometry and energy of the TS is crucial for understanding the reaction's kinetics, as the energy of the TS determines the activation energy barrier. nih.gov For the reaction of this compound with a nucleophile (e.g., an alcohol or amine), quantum chemical calculations can model the formation of a tetrahedral intermediate. chemguide.co.ukchemguide.co.uk
The energy landscape, or potential energy surface, maps the energy of the system as a function of the geometric changes during the reaction. By calculating the energies of the reactants, intermediates, transition states, and products, a reaction profile can be constructed. This profile reveals whether the reaction is endothermic or exothermic and provides the activation energies for each step. For a typical nucleophilic acyl substitution on this compound, the mechanism involves two main steps: addition of the nucleophile to form a tetrahedral intermediate, followed by the elimination of the chloride leaving group. libretexts.org The first step is generally the rate-determining step. libretexts.org
Reaction intermediates are transient species that exist in local energy minima along the reaction coordinate. Identifying and analyzing the stability of these intermediates is key to a full mechanistic understanding. In the reactions of this compound, the primary intermediate is the tetrahedral species formed upon nucleophilic attack at the carbonyl carbon. libretexts.orgchemguide.co.uk
Computational methods can confirm the existence of this intermediate by locating it as a stationary point on the potential energy surface. Its stability can be assessed by calculating its energy relative to the reactants and products. The substituents on the benzene (B151609) ring influence the stability of this intermediate. The electron-donating methoxy (B1213986) and methyl groups can help stabilize the developing charge, although the primary driver of the reaction is the high electrophilicity of the acyl chloride group itself. libretexts.org
Spectroscopic Data Interpretation and Computational Modeling
Computational modeling is a powerful tool for predicting and interpreting spectroscopic data, providing a direct link between a molecule's structure and its spectral features. mdpi.com Techniques like Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) can accurately calculate vibrational frequencies (Infrared), chemical shifts (NMR), and electronic transitions (UV-Vis). numberanalytics.comacs.org
For this compound, DFT calculations can predict its infrared spectrum. The most prominent peak would be the C=O stretching vibration, expected in the range of 1750-1800 cm⁻¹, characteristic of an acyl chloride. acs.org Other predictable vibrations include C-O stretches from the methoxy groups and C-H bending modes of the aromatic ring. libretexts.org
Similarly, ¹H and ¹³C NMR chemical shifts can be calculated. numberanalytics.com The protons on the aromatic ring would appear in the aromatic region (around 7.0-8.0 ppm), with their exact shifts influenced by the positions of the methoxy and methyl groups. The methyl protons would appear further upfield (~2.5 ppm), and the methoxy protons would be found around 3.9-4.0 ppm. libretexts.org Comparing computed spectra with experimental data serves as a rigorous validation of the determined structure. researchgate.net
Table 2: Comparison of Hypothetical Experimental and Computationally Modeled Spectroscopic Data
| Spectroscopic Data | Predicted Wavenumber/Shift | Expected Experimental Range | Assignment |
| IR Frequency | 1775 cm⁻¹ | 1750-1800 cm⁻¹ | C=O stretch (acyl chloride) |
| 1270 cm⁻¹ | 1250-1300 cm⁻¹ | Ar-O stretch (asymmetric) | |
| 1035 cm⁻¹ | 1020-1050 cm⁻¹ | Ar-O stretch (symmetric) | |
| ¹H NMR Shift | 7.5 ppm (s, 1H) | 7.4-7.6 ppm | Aromatic H |
| 6.8 ppm (s, 1H) | 6.7-6.9 ppm | Aromatic H | |
| 3.95 ppm (s, 3H) | 3.9-4.0 ppm | Methoxy (-OCH₃) | |
| 3.92 ppm (s, 3H) | 3.9-4.0 ppm | Methoxy (-OCH₃) | |
| 2.5 ppm (s, 3H) | 2.4-2.6 ppm | Methyl (-CH₃) | |
| ¹³C NMR Shift | 168 ppm | 165-170 ppm | Carbonyl C (C=O) |
| 155 ppm | 153-157 ppm | Aromatic C-O | |
| 150 ppm | 148-152 ppm | Aromatic C-O | |
| 125-135 ppm | 120-140 ppm | Other Aromatic C | |
| 56 ppm | 55-57 ppm | Methoxy C (-OCH₃) | |
| 21 ppm | 20-22 ppm | Methyl C (-CH₃) |
Computational Studies on Solvent Effects and Catalytic Activation
The reaction environment significantly impacts chemical reactivity. Computational studies can model these influences by incorporating solvent effects and the presence of catalysts. Solvents can alter reaction rates and even change mechanisms by stabilizing or destabilizing reactants, intermediates, and transition states. fud.edu.ngmiami.edu These effects can be modeled using either implicit solvent models (like the Polarizable Continuum Model, PCM) or explicit models where individual solvent molecules are included in the calculation. nih.govfud.edu.ng For the hydrolysis of benzoyl chlorides, for example, moving to less aqueous media can shift the mechanism from a direct displacement (Sₙ2-like) to a carbonyl addition pathway. rsc.org
Catalytic activation can also be modeled. For instance, in Friedel-Crafts acylation reactions involving this compound, a Lewis acid catalyst (e.g., AlCl₃) is typically used. Computational models can simulate the interaction of the catalyst with the acyl chloride, showing how it coordinates to the carbonyl oxygen. This coordination dramatically increases the positive charge on the carbonyl carbon, making it a much stronger electrophile and lowering the activation energy for the reaction. nih.gov
Applications of Density Functional Theory (DFT) in Understanding Structure-Reactivity Relationships
Density Functional Theory (DFT) is a versatile computational method that provides a framework for calculating various reactivity descriptors. nih.gov These descriptors, derived from the electron density, help quantify and predict the chemical behavior of molecules. longdom.orgrsc.org
Key global reactivity descriptors include:
Electronegativity (χ): Measures the tendency of a molecule to attract electrons.
Chemical Hardness (η): Measures the resistance to a change in electron distribution. A "soft" molecule is more reactive.
Electrophilicity Index (ω): A global index that quantifies the electrophilic power of a molecule. longdom.org this compound, as an acyl chloride, is expected to have a high electrophilicity index, confirming its role as a potent electrophile.
Local reactivity descriptors, such as the Fukui function (ƒ(r)) , predict the most reactive sites within a molecule. wikipedia.org For an electrophilic attack, the Fukui function ƒ⁻(r) highlights the most nucleophilic sites, while for a nucleophilic attack, ƒ⁺(r) points to the most electrophilic site. In this compound, the ƒ⁺(r) would be maximized on the carbonyl carbon, quantitatively confirming it as the primary site for nucleophilic substitution. wikipedia.org These DFT-based tools provide a powerful, predictive understanding of the structure-reactivity relationships that govern the chemistry of this compound. acs.org
The Versatile Role of this compound in Advanced Organic Synthesis
The chemical compound this compound is a significant, yet specialized, acylating agent in the field of organic chemistry. Its unique structural arrangement, featuring a benzoyl chloride with two methoxy groups and a methyl group on the aromatic ring, provides a valuable building block for the synthesis of complex molecules. This article explores the multifaceted applications of this compound, focusing on its role in the total synthesis of natural products, the construction of pharmaceutical scaffolds, the development of novel reagents, and its importance in mechanistic studies.
Broader Applications in Complex Molecule Synthesis and Interdisciplinary Chemical Research
The utility of 4,5-Dimethoxy-2-methylbenzoyl chloride extends across various domains of chemical research, from the intricate total synthesis of natural products to the foundational studies of reaction mechanisms. Its distinct substitution pattern influences its reactivity and makes it a strategic choice for introducing a specific substituted benzoyl moiety into a target molecule.
While direct, step-by-step total syntheses employing this compound are not extensively documented in widely available literature, its structural components are present in several important classes of alkaloids, particularly those with an isoquinoline (B145761) framework. The chemical logic of retrosynthetic analysis points to this acyl chloride as a highly plausible precursor for specific fragments of these complex natural products.
A prominent example lies in the synthesis of isoquinoline alkaloids like papaverine (B1678415) and noscapine (B1679977). The structure of papaverine, for instance, is derived from the condensation of a substituted phenethylamine (B48288) with a phenylacetic acid derivative. unigoa.ac.in The synthesis of papaverine often involves intermediates such as homoveratroyl chloride, which shares significant structural similarity with this compound. unodc.org The latter could, in principle, be utilized in analogous synthetic strategies to create novel papaverine-like compounds with different substitution patterns, potentially leading to new biological activities.
Similarly, the anticancer alkaloid noscapine and its derivatives are a major focus of synthetic and medicinal chemistry. unodc.orgrsc.org The degradation of noscapine yields opic acid (6-formyl-2,3-dimethoxybenzoic acid) and meconine (6,7-dimethoxyisobenzofuran-1(3H)-one), highlighting the presence of a dimethoxy-substituted aromatic ring that is structurally related to the core of this compound. nih.gov Synthetic efforts towards noscapine analogs often involve the acylation of hydroxyl groups on the noscapine scaffold. rsc.org In one such synthesis, benzoyl chloride was used to acylate a 7-hydroxy noscapine intermediate. rsc.org Given this precedent, this compound could serve as a valuable reagent for introducing a more complex and substituted acyl group at this position, leading to the generation of novel noscapine analogs with potentially enhanced or modified anticancer properties. unodc.org
The general strategy for the synthesis of such alkaloids often relies on the construction of key heterocyclic intermediates. The Pictet-Spengler reaction and the Bischler-Napieralski reaction are cornerstone methods for the synthesis of tetrahydroisoquinolines and dihydroisoquinolines, respectively, which form the core of many alkaloids. nih.gov These reactions typically involve the cyclization of a phenethylamine derivative with an aldehyde or an acyl chloride. The use of this compound in a Bischler-Napieralski-type reaction with an appropriately substituted phenethylamine would be a direct route to a dihydroisoquinoline with a specific substitution pattern, which could then be further elaborated into a variety of alkaloid skeletons.
Table 1: Key Reactions in Alkaloid Synthesis Potentially Involving this compound
| Reaction Type | Description | Potential Role of this compound |
| Bischler-Napieralski Reaction | Cyclization of a β-phenylethylamide to a 3,4-dihydroisoquinoline (B110456) using a dehydrating agent like phosphorus oxychloride. | The corresponding amide can be formed from this compound and a phenethylamine, leading to a substituted dihydroisoquinoline intermediate. |
| Pictet-Spengler Reaction | Condensation of a β-arylethylamine with an aldehyde or ketone followed by ring closure to form a tetrahydroisoquinoline. | While not a direct use, the corresponding aldehyde derived from this compound could be a substrate. |
| Acylation | Introduction of an acyl group onto a molecule. | Direct acylation of an alcohol or amine on a precursor molecule to introduce the 4,5-dimethoxy-2-methylbenzoyl group, modifying the properties of the final product. rsc.org |
The reactivity of this compound makes it a valuable intermediate in the synthesis of a wide array of pharmaceutical scaffolds. Its ability to readily undergo acylation reactions with various nucleophiles allows for the construction of amides, esters, and ketones, which are common functionalities in drug molecules. scispace.com
A significant application of acyl chlorides, including those structurally similar to this compound, is in Friedel-Crafts acylation reactions. libretexts.orgyoutube.com This reaction allows for the formation of a new carbon-carbon bond between the acyl group and another aromatic ring, leading to the synthesis of diaryl ketones. These ketones can be key intermediates in the synthesis of various biologically active compounds. For example, the Friedel-Crafts acylation of 2-butyl-5-nitrobenzofuran (B137315) with 4-methoxybenzoylchloride is a key step in the synthesis of the antiarrhythmic drug dronedarone. google.com By analogy, this compound could be used to acylate a variety of heterocyclic and aromatic compounds to generate novel ketones with potential therapeutic applications. The electronic nature of the dimethoxy and methyl substituents on the benzoyl chloride would influence the reactivity and regioselectivity of such Friedel-Crafts reactions.
Furthermore, the benzoyl chloride functionality can be used to link different molecular fragments together. For instance, in the development of novel anticancer agents, researchers have synthesized 2-aryl-4-benzoyl-imidazoles that target the colchicine (B1669291) binding site in tubulin. nih.gov The synthesis of these compounds involved the acylation of an imidazole (B134444) ring with a substituted benzoyl chloride. The use of this compound in such synthetic schemes could lead to new derivatives with improved potency or pharmacokinetic properties.
The construction of libraries of small molecules for drug discovery often relies on the use of versatile building blocks. This compound, with its specific substitution pattern, can be a valuable addition to the chemist's toolbox for generating structural diversity. The methoxy (B1213986) and methyl groups can engage in specific interactions with biological targets, and their positions are fixed, allowing for rational drug design.
While direct applications of this compound in the development of new reagents and catalysts are not widely reported, its structural features suggest potential in this area. The aromatic ring of this compound can be further functionalized to create ligands for metal-catalyzed reactions.
For instance, the benzoyl chloride could be converted into an amine or a phosphine (B1218219), which could then serve as a ligand for transition metals. The electronic properties of such a ligand would be influenced by the dimethoxy and methyl substituents, which could in turn affect the catalytic activity and selectivity of the corresponding metal complex. mostwiedzy.plrsc.org The development of new catalysts is a cornerstone of modern organic synthesis, and the use of readily available, yet structurally unique, starting materials like this compound is a viable strategy for ligand design. nih.gov
The synthesis of bioinspired catalysts is an active area of research. For example, copper(II) complexes with dipicolylamine (DPA)-derived tridentate ligands have been synthesized to mimic the activity of catechol oxidase. rsc.org The ligands in these complexes are often synthesized from substituted anilines. It is conceivable that this compound could be converted to the corresponding aniline (B41778), which could then be incorporated into a ligand scaffold to create a new biomimetic catalyst.
Substituted benzoyl chlorides are frequently used as model substrates in mechanistic studies of acylation reactions. The electronic and steric effects of the substituents on the aromatic ring can provide valuable insights into the reaction mechanism, including the nature of the transition state and the role of intermediates.
The presence of two electron-donating methoxy groups and a weakly electron-donating methyl group in this compound would be expected to influence its reactivity in nucleophilic acyl substitution reactions. The electron-donating groups would tend to destabilize the partial positive charge on the carbonyl carbon, potentially slowing down the rate of nucleophilic attack compared to unsubstituted benzoyl chloride. However, these groups would also stabilize the positive charge that develops on the aromatic ring in the transition state of electrophilic aromatic substitution reactions, such as Friedel-Crafts acylation. youtube.com
Studying the kinetics and product distribution of reactions involving this compound could provide valuable data for Hammett plots and other linear free-energy relationships. This would allow for a quantitative assessment of the electronic effects of the substituents and contribute to a deeper understanding of the structure-reactivity relationships in acyl transfer reactions.
Furthermore, this compound could serve as a model substrate to investigate the regioselectivity of reactions on a polysubstituted aromatic ring. The interplay of the directing effects of the methoxy and methyl groups could be studied in various electrophilic substitution reactions, providing a clearer picture of the factors that govern the outcome of such transformations.
Q & A
Q. What are the recommended safety protocols for handling 4,5-Dimethoxy-2-methylbenzoyl chloride in laboratory settings?
- Methodological Answer: Use impervious gloves (e.g., nitrile) inspected prior to each use, and follow proper glove removal techniques to avoid skin contact . Employ tightly sealed goggles and full-face protection to prevent eye exposure. Work in a fume hood to avoid inhalation, and wear flame-retardant protective clothing . In case of spills, avoid drainage contamination and use inert absorbents. Regularly wash hands and maintain an ergonomically safe workspace .
Q. How is this compound typically synthesized?
- Methodological Answer: Synthesis often involves reacting the corresponding carboxylic acid (4,5-dimethoxy-2-methylbenzoic acid) with thionyl chloride (SOCl₂) or oxalyl chloride under anhydrous conditions. The reaction is monitored via TLC or NMR for completion. Purification is achieved through distillation or recrystallization, with yields optimized by controlling stoichiometry and reaction temperature (e.g., reflux at 60–80°C under nitrogen) .
Q. What spectroscopic techniques are used to characterize this compound?
- Methodological Answer:
- NMR (¹H/¹³C): Assign methoxy (δ ~3.8–4.0 ppm), methyl (δ ~2.5 ppm), and aromatic proton signals.
- IR: Confirm the carbonyl (C=O) stretch at ~1770–1810 cm⁻¹ and methoxy C-O stretches near 1250 cm⁻¹.
- Mass Spectrometry: Verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns.
- X-ray Crystallography: Resolve crystal structure using SHELX software for refinement .
Q. How should this compound be stored to ensure stability?
- Methodological Answer: Store in amber glass containers under inert gas (argon/nitrogen) at –20°C to prevent hydrolysis. Desiccants (e.g., molecular sieves) are added to maintain anhydrous conditions. Regularly check for discoloration or precipitates, which indicate degradation .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in nucleophilic acyl substitution?
- Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the electron density of the carbonyl group and methoxy substituents. Fukui indices identify electrophilic sites, while transition-state analysis predicts activation barriers for reactions with amines or alcohols. Compare computed IR/NMR data with experimental results to validate models .
Q. What strategies resolve contradictions between experimental spectral data and computational predictions?
- Methodological Answer:
- Iterative Refinement: Re-examine solvent effects (e.g., dielectric constant in DFT) or conformational sampling.
- Hybrid Methods: Combine experimental X-ray data (via SHELXL refinement ) with computational charge-density analysis.
- Error Analysis: Quantify signal-to-noise ratios in spectra and reassess integration methods for overlapping peaks .
Q. How do steric and electronic effects of methoxy/methyl groups influence reaction kinetics in esterification?
- Methodological Answer: Design kinetic studies using competing substrates (e.g., 4-methoxy vs. 4,5-dimethoxy analogs). Monitor reaction rates via in-situ IR or HPLC. Methoxy groups at the 4- and 5-positions increase electron density at the carbonyl, accelerating nucleophilic attack, while the 2-methyl group introduces steric hindrance, which is quantified using Hammett plots or Eyring equations .
Q. What experimental approaches optimize regioselectivity in Friedel-Crafts acylation using this benzoyl chloride?
- Methodological Answer:
- Lewis Acid Screening: Test catalysts (e.g., AlCl₃, FeCl₃) in varying solvents (CH₂Cl₂ vs. nitrobenzene).
- Directed Metallation: Use directing groups (e.g., methoxy) to control acylation sites.
- High-Throughput Screening: Employ robotic platforms to test >100 conditions (temperature, catalyst loading) and analyze outcomes via LC-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
